普伐他汀内酯-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

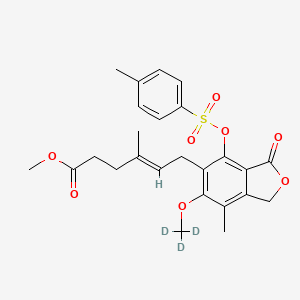

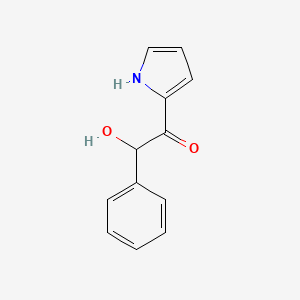

Pravastatin Lactone-D3 is the deuterium labeled Pravastatin Lactone . It is a metabolite of Pravastatin . Pravastatin is a medication used to manage and treat primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia .

Synthesis Analysis

Pravastatin can be produced by stereoselective hydroxylation of the natural product compactin . The production involves a costly dual-step fermentation and biotransformation process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

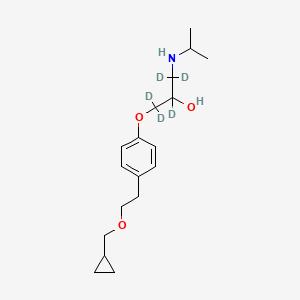

The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .Chemical Reactions Analysis

Pravastatin Lactone-D3 is a labeled metabolite of Pravastatin . The drug selectively acts on the rate-limiting step in cholesterol biosynthesis by inhibiting HMG Co-A reductase .Physical And Chemical Properties Analysis

The molecular formula of Pravastatin Lactone-D3 is C23 2H3 H31 O6 . The molecular weight is 409.53 . The IUPAC name is (1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl-2-(trideuteriomethyl)butanoate .科学研究应用

Pharmaceutical Toxicology

Pravastatin Lactone-D3: is utilized as a reference material in pharmaceutical toxicology to ensure the accuracy and reliability of data analysis . It’s particularly valuable in the study of cardiac drugs and beta blockers, where precise measurements are crucial.

Analytical Method Development

In the development of analytical methods, Pravastatin Lactone-D3 serves as a critical component for the determination of statins through techniques like chromatography and capillary electrophoresis . These methods are essential for quality control and pharmacovigilance throughout the drug’s lifecycle.

Cholesterol Biosynthesis Research

Researchers use Pravastatin Lactone-D3 to investigate the cholesterol biosynthesis pathway. It’s instrumental in studying the inhibition of the HMG-CoA reductase enzyme, which is a key target for statins in reducing atherogenic lipoproteins .

Cardiovascular Disease Treatment Studies

Pravastatin Lactone-D3: is applied in clinical studies to explore the efficacy of statins in reducing the risk of heart attacks and improving patient outcomes in cardiovascular diseases . Its role in understanding the drug’s lipid-lowering activity is significant.

Anti-inflammatory Research

The compound is also used to examine the non-lipid activities of statins, such as their anti-inflammatory action . This research has implications for the treatment of conditions beyond hypercholesterolemia.

Environmental Impact Assessment

Finally, Pravastatin Lactone-D3 is employed in assessing the environmental impact of statins, from their manufacture to disposal. This includes elucidating the mechanism of biotransformation and ensuring environmental protection .

作用机制

Target of Action

Pravastatin Lactone-D3 primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the biosynthesis of cholesterol, making it an effective target for managing hypercholesterolemia .

Mode of Action

Pravastatin Lactone-D3 is a specific inhibitor of the hepatic HMG-CoA reductase in humans . By inhibiting this enzyme, Pravastatin Lactone-D3 reduces cholesterol biosynthesis, as HMG-CoA reductase activity is an early-limiting step in this process .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the production of cholesterol and several other biologically important substances . This disruption leads to a decrease in cholesterol levels, which in turn triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to LDL in the bloodstream and carry it into cells where it is broken down .

Pharmacokinetics

Pravastatin Lactone-D3 exhibits unique pharmacokinetic properties. It is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . About half of the Pravastatin that reaches the liver via the portal vein is extracted by the liver, mainly attributed to biliary excretion performed by a primary active transport mechanism . The intact drug and its metabolites are cleared through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .

Result of Action

The primary result of Pravastatin Lactone-D3’s action is a reduction in cholesterol levels in the body. This reduction is achieved by inhibiting cholesterol synthesis and increasing the uptake and breakdown of LDL cholesterol . This can lead to a decrease in the risk of cardiovascular events, including myocardial infarction and stroke .

Action Environment

The action of Pravastatin Lactone-D3 can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH value of the stomach, as Pravastatin is unstable under aqueous acidic conditions and can transform into isomers and their lactonised compounds . Additionally, the drug’s efficacy can be influenced by the presence of other drugs in the system, which can lead to drug-drug interactions .

安全和危害

未来方向

Pravastatin is an FDA-approved HMG Co-A reductase inhibitor indicated for the treatment of primary hypercholesterolemia, hyperlipidemia, and mixed dyslipidemia . It is also used for the prevention of cardiovascular events in patients diagnosed with coronary artery disease . Off-label, pravastatin may be used for cerebral vasospasm prophylaxis after subarachnoid hemorrhage in adults .

属性

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-BGFMQMSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)

![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)